4,7-dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide
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Overview
Description
4,7-dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of methoxy groups at positions 4 and 7 on the indole ring, a phenyl-thiazole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 4,7-dimethoxyindole, 2-bromoethylamine, and 4-phenyl-1,3-thiazole. The synthetic route may involve the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other established methods.
Introduction of the Thiazole Moiety: The phenyl-thiazole group can be introduced via a coupling reaction, such as Suzuki or Stille coupling, using appropriate catalysts and conditions.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4,7-dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The phenyl and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, and bases are typically used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield quinones, while reduction of the carboxamide group may produce the corresponding amine.
Scientific Research Applications
4,7-dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4,7-dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline: This compound shares structural similarities with the presence of methoxy groups and a phenyl ring.
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl): Another compound with methoxy groups and a phenyl ring.
Uniqueness
4,7-dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and the presence of both indole and thiazole moieties
Properties
Molecular Formula |
C22H21N3O3S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4,7-dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H21N3O3S/c1-27-18-8-9-19(28-2)21-15(18)12-16(25-21)22(26)23-11-10-20-24-17(13-29-20)14-6-4-3-5-7-14/h3-9,12-13,25H,10-11H2,1-2H3,(H,23,26) |
InChI Key |
JDPWOCZJNVPQFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCC3=NC(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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